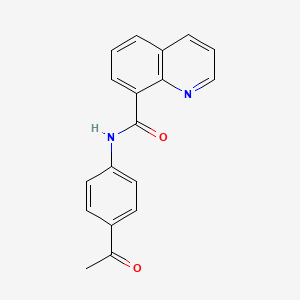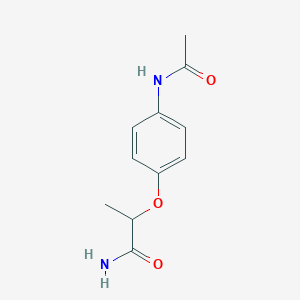
4'-(1-Carbamoylethoxy)acetanilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4'-(1-Carbamoylethoxy)acetanilide, also known as acetanilide carbamate, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized through a multi-step process, and its mechanism of action has been the subject of numerous studies. In
Wissenschaftliche Forschungsanwendungen
Acetanilide carbamate has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a precursor for the synthesis of other compounds. This compound has also been studied for its potential applications in the field of medicine, particularly for its potential as an anti-inflammatory agent.
Wirkmechanismus
The mechanism of action of 4'-(1-Carbamoylethoxy)acetanilide carbamate is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. This inhibition can lead to a reduction in inflammation and other physiological effects.
Biochemical and Physiological Effects
Acetanilide carbamate has been shown to have a number of biochemical and physiological effects, including anti-inflammatory and analgesic properties. This compound has also been shown to have antipyretic effects, meaning that it can reduce fever.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4'-(1-Carbamoylethoxy)acetanilide carbamate in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. However, there are also limitations to its use, including the potential for toxicity and the need for careful handling.
Zukünftige Richtungen
There are many potential future directions for research on 4'-(1-Carbamoylethoxy)acetanilide carbamate. Some possible areas of study include its potential as an anti-inflammatory agent, its use in the synthesis of other compounds, and its potential applications in the field of medicine. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations to its use.
Conclusion
In conclusion, 4'-(1-Carbamoylethoxy)acetanilide carbamate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized through a multi-step process, and its mechanism of action has been the subject of numerous studies. While there are advantages and limitations to its use in lab experiments, there are many potential future directions for research on this compound.
Synthesemethoden
The synthesis of 4'-(1-Carbamoylethoxy)acetanilide carbamate involves several steps, including the reaction of aniline with acetic anhydride to form 4'-(1-Carbamoylethoxy)acetanilide, the reaction of 4'-(1-Carbamoylethoxy)acetanilide with phosgene to form chloroformate, and the reaction of chloroformate with urea to form the final product. This synthesis method has been well-established and has been used to produce large quantities of 4'-(1-Carbamoylethoxy)acetanilide carbamate for research purposes.
Eigenschaften
IUPAC Name |
2-(4-acetamidophenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-7(11(12)15)16-10-5-3-9(4-6-10)13-8(2)14/h3-7H,1-2H3,(H2,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGQPVAVRQWEEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)OC1=CC=C(C=C1)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-(1-Carbamoylethoxy)acetanilide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(2,5-Dimethoxyphenyl)-2-thiazolyl]-4-fluorobenzenesulfonamide](/img/structure/B7536829.png)
![N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,2-dihydroacenaphthylen-5-amine](/img/structure/B7536836.png)
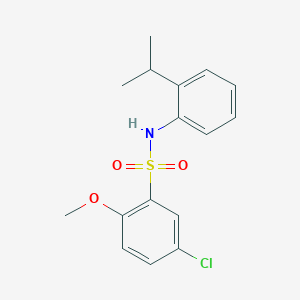


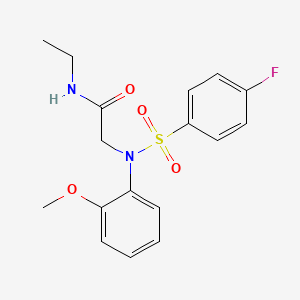
![N-[(4-fluorophenyl)methyl]-2-(N-(4-fluorophenyl)sulfonyl-2-methoxyanilino)acetamide](/img/structure/B7536875.png)
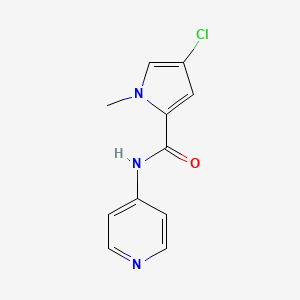
![N,5-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyrazine-2-carboxamide](/img/structure/B7536901.png)
![N-[6-(dimethylamino)pyridin-3-yl]-1,5-dimethylpyrrole-2-carboxamide](/img/structure/B7536909.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B7536918.png)
![4-phenoxy-N-[4-(tetrazol-1-yl)phenyl]butanamide](/img/structure/B7536925.png)
![N-[2-(diethylamino)-5-piperidin-1-ylsulfonylphenyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide](/img/structure/B7536926.png)
